molecular formula C7H10N2O B3066952 4-Methoxy-6-methyl-5H-1,3-diazepine CAS No. 95680-67-4

4-Methoxy-6-methyl-5H-1,3-diazepine

Cat. No.: B3066952
CAS No.: 95680-67-4
M. Wt: 138.17 g/mol
InChI Key: PGCHMOWPQDWXBD-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-5H-1,3-diazepine is a heterocyclic compound with the molecular formula C7H10N2O. It is characterized by a seven-membered ring containing two nitrogen atoms and one oxygen atom.

Preparation Methods

The synthesis of 4-Methoxy-6-methyl-5H-1,3-diazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-methoxy-2-methyl-1,3-diaminopropane with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-Methoxy-6-methyl-5H-1,3-diazepine undergoes various chemical reactions, including:

Scientific Research Applications

4-Methoxy-6-methyl-5H-1,3-diazepine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-5H-1,3-diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Methoxy-6-methyl-5H-1,3-diazepine can be compared with other similar compounds, such as:

    4-Methoxy-6-methyl-5H-1,3-oxazepine: Similar in structure but contains an oxygen atom in place of one nitrogen atom.

    4-Methoxy-6-methyl-5H-1,3-thiazepine: Contains a sulfur atom instead of one nitrogen atom.

    4-Methoxy-6-methyl-5H-1,3-triazepine: Contains an additional nitrogen atom in the ring structure.

The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which differentiate it from these similar compounds .

Properties

IUPAC Name

4-methoxy-6-methyl-5H-1,3-diazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6-3-7(10-2)9-5-8-4-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCHMOWPQDWXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C(C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539766
Record name 4-Methoxy-6-methyl-5H-1,3-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95680-67-4
Record name 4-Methoxy-6-methyl-5H-1,3-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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